molecular formula C23H20FN3O2S B2668739 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-(quinolin-2-ylthio)ethanone CAS No. 690647-04-2

1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-(quinolin-2-ylthio)ethanone

Cat. No. B2668739
CAS RN: 690647-04-2
M. Wt: 421.49
InChI Key: OPYZYAQYGUFMMP-UHFFFAOYSA-N
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Description

1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-(quinolin-2-ylthio)ethanone is a useful research compound. Its molecular formula is C23H20FN3O2S and its molecular weight is 421.49. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-(quinolin-2-ylthio)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-(quinolin-2-ylthio)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The compound and its derivatives have been synthesized using various chemical approaches, including click chemistry, to yield good to excellent yields. Characterization through spectroscopic methods such as IR, NMR, and MS, along with thermal stability analysis using TGA and DSC, has been conducted to confirm the structural integrity of the synthesized compounds. Single crystal XRD analysis further confirms the structure, providing insights into the intercontacts in the crystal structure using Hirshfeld surfaces computational method (Govindhan et al., 2017).

Biological Activities

The derivatives of the compound exhibit a range of biological activities, including anticancer, antifungal, antibacterial, and antitubercular effects. Molecular docking studies have been used to elucidate the potential mechanisms of action, demonstrating significant cytotoxicity against cancer cell lines such as HepG-2 and A549. These studies highlight the compound's relevance in drug discovery for various therapeutic applications (Muniyappan et al., 2020).

Pharmacokinetic Nature

Investigations into the pharmacokinetics of these compounds include the evaluation of their cytotoxicity and binding analysis with proteins such as human serum albumin. This research provides valuable information on the pharmacokinetics nature of these compounds for further biological applications (Govindhan et al., 2017).

Antitumor Evaluation

Some newly synthesized derivatives have been evaluated as potential antitumor agents, demonstrating the importance of structural features in their biological activity. These findings support the ongoing exploration of such derivatives in preclinical and clinical investigations to develop new therapeutic agents (Hamama et al., 2012).

properties

IUPAC Name

1-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-quinolin-2-ylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O2S/c24-17-6-7-20-18(13-17)23(26-29-20)16-9-11-27(12-10-16)22(28)14-30-21-8-5-15-3-1-2-4-19(15)25-21/h1-8,13,16H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPYZYAQYGUFMMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NOC3=C2C=C(C=C3)F)C(=O)CSC4=NC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-(quinolin-2-ylthio)ethanone

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